molecular formula C19H21ClN2O3 B2462034 N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034278-55-0

N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2462034
CAS RN: 2034278-55-0
M. Wt: 360.84
InChI Key: CSOLXHXIGUQIBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gave S- and S,N-substituted triazole derivatives .

Scientific Research Applications

Biochemical Pathways and Metabolic Applications

Research has shown the critical role of nicotinamide derivatives, such as N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, in influencing various biochemical pathways and metabolic processes. For instance, nicotinamide derivatives have been found to affect the methylation potential of cells by consuming methyl units from S-adenosyl methionine, leading to altered epigenetic states and affecting gene expression patterns in cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Enzyme Inhibition and Activation

Several studies have explored the role of nicotinamide derivatives as enzyme inhibitors or activators, providing insights into their potential therapeutic applications. For example, N-phenyl nicotinamides, closely related to the compound , have been identified as potent inducers of apoptosis in cancer cells, demonstrating significant potential for anticancer therapy (Cai et al., 2003). Furthermore, these compounds have shown activity against various cancer cell lines, indicating their broad spectrum of potential therapeutic applications.

Agricultural Applications

Nicotinamide derivatives have also found applications in agriculture, particularly as herbicides and fungicides. A study on N-(arylmethoxy)-2-chloronicotinamides, which share a similar structure with the compound of interest, demonstrated excellent herbicidal activity against various weeds (Yu et al., 2021). These findings suggest that modifications of the nicotinamide structure can lead to compounds with significant agricultural benefits.

Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been evaluated for their corrosion inhibition properties, offering potential applications in protecting metals from corrosion. For instance, specific nicotinamide derivatives have demonstrated effective corrosion inhibition on mild steel in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016). This application is particularly relevant in industries where metal durability is critical, such as in construction and manufacturing.

Future Directions

The future directions for research on “N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” could include further exploration of its synthesis, characterization, and potential applications, given the known biological activity of structurally similar compounds .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13-2-4-16(10-17(13)20)22-19(23)15-3-5-18(21-11-15)25-12-14-6-8-24-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOLXHXIGUQIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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